Home > Products > Screening Compounds P41569 > [Gln11]-beta-Amyloid (1-28)
[Gln11]-beta-Amyloid (1-28) -

[Gln11]-beta-Amyloid (1-28)

Catalog Number: EVT-247454
CAS Number:
Molecular Formula:
Molecular Weight: 3261.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Gln11]-beta-Amyloid (1-28) is a synthetic peptide derived from the amyloid precursor protein, specifically modified at the eleventh position where glutamic acid is replaced by glutamine. This modification is significant in studies related to Alzheimer’s disease, as beta-amyloid peptides are known to aggregate and form plaques in the brains of affected individuals. The sequence of [Gln11]-beta-Amyloid (1-28) is critical for its biological activity and interaction with various cellular components.

Source and Classification

The peptide is classified under amyloid beta peptides, which are fragments of the amyloid precursor protein. It is primarily utilized in research settings to study neurodegenerative diseases, particularly Alzheimer’s disease. The specific sequence for [Gln11]-beta-Amyloid (1-28) is:

  • One Letter Code: DAEFRHDSGYQVHHQKLVFFAEDVGSNK
  • Three Letter Code: Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Gln-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys

The molecular formula is C145H210N42O45C_{145}H_{210}N_{42}O_{45}, with a calculated molecular weight of 3261.54 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of [Gln11]-beta-Amyloid (1-28) typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a stepwise manner. This technique allows for precise control over the sequence and modifications of amino acids.

Key steps in the synthesis include:

  1. Resin Preparation: A solid support resin is functionalized to attach the first amino acid.
  2. Coupling Reactions: Successive amino acids are added through coupling reactions, often using activating agents such as N,N'-diisopropylcarbodiimide.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified, typically via high-performance liquid chromatography to achieve a purity greater than 95% .
Molecular Structure Analysis

Structure and Data

The three-dimensional structure of [Gln11]-beta-Amyloid (1-28) reveals that it predominantly adopts an alpha-helical conformation with a bend at residue 12. The proximity of histidine-13 and lysine-16 suggests potential interactions with heparan sulfate proteoglycans, which may play a role in its biological activity .

Structural data indicate that this peptide is hydrophilic and can form fibrillar structures, which are characteristic of amyloid aggregates.

Chemical Reactions Analysis

Reactions and Technical Details

[Gln11]-beta-Amyloid (1-28) undergoes several chemical reactions relevant to its function:

  1. Aggregation: Under physiological conditions, it can self-associate to form oligomers and fibrils, contributing to amyloid plaque formation.
  2. Interaction with Metal Ions: The peptide has been shown to bind metal ions such as copper and zinc, which can influence its aggregation properties and neurotoxicity .
  3. Inhibition of Cholesterol Esterification: Studies have reported that this peptide can inhibit plasma cholesterol esterification rates significantly, indicating its potential impact on lipid metabolism .
Mechanism of Action

Process and Data

The mechanism by which [Gln11]-beta-Amyloid (1-28) exerts its effects involves several pathways:

  • Neurotoxicity: The aggregated forms of this peptide can induce neurotoxic effects leading to neuronal death, which is implicated in cognitive decline associated with Alzheimer’s disease.
  • Memory Impairment: Experimental studies have demonstrated that administration of this peptide can lead to amnesia in animal models, suggesting its role in disrupting memory processing pathways within the hippocampus .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Form: Lyophilized powder
  • Purity: Greater than 95%
  • Storage Conditions: Recommended storage at -20°C
  • Solubility: Highly soluble in aqueous solutions, facilitating its use in biological assays .
Applications

Scientific Uses

[Gln11]-beta-Amyloid (1-28) has several applications in scientific research:

  • Alzheimer's Disease Research: It serves as a model compound for studying amyloid aggregation mechanisms and their neurotoxic effects.
  • Drug Development: The peptide is used in screening potential therapeutic agents aimed at preventing or reversing amyloid aggregation.
  • Biomarker Studies: It aids in understanding the role of amyloid peptides as biomarkers for Alzheimer's disease progression.
Structural Characterization and Modifications

Sequence-Specific Substitutions and Their Impact on Tertiary Folding

[Gln11]-beta-Amyloid (1-28) (DAEFRHDSGYQVHHQKLVFFAEDVGSNK-OH) represents a strategically engineered analog of the wild-type Aβ(1-28) peptide (DAEFRHDSGYEVHHQKLVFFAEDVGSNK-OH), where the glutamic acid (Glu) at position 11 is substituted with glutamine (Gln) [1] [7]. This single-site modification replaces a negatively charged residue with a polar, uncharged residue of similar steric dimensions but distinct chemical properties. The substitution fundamentally alters the peptide's intramolecular interaction network and electrostatic landscape. Specifically, the removal of the carboxylate group at position 11 eliminates a potential salt bridge partner for nearby cationic residues (e.g., His13, His14, Lys16), which are critical for maintaining the tertiary fold in wild-type Aβ fragments [7].

Biophysical analyses, including nuclear magnetic resonance (NMR) spectroscopy, reveal that this substitution significantly influences the peptide's conformational dynamics. Wild-type Aβ(1-28) adopts a predominantly α-helical structure in aqueous solution with a characteristic bend centered at residue 12, positioning the side chains of His13 and Lys16 in close proximity on the same helical face [7]. This spatial arrangement creates a heparan sulfate proteoglycan binding motif essential for biological interactions. The Gln11 substitution disrupts this motif by altering the electrostatic potential distribution along the helical face, thereby potentially affecting receptor binding and protein-protein interaction capabilities [1] [7].

Table 1: Comparative Structural Features of Wild-Type Aβ(1-28) and [Gln11]-Aβ(1-28)

Structural FeatureWild-Type Aβ(1-28)[Gln11]-Aβ(1-28)
Residue at Position 11Glutamic Acid (Glu)Glutamine (Gln)
Charge at Position 11Negative (-1)Neutral (0)
Dominant Secondary Structure (Solution)α-helix with bend at residue 12α-helix with modified bend stability
Key Spatial ProximityHis13-Lys16 on same helical faceDisrupted His13-Lys16 spatial relationship
Putative Binding MotifHeparan sulfate binding motifModified/weakened motif

Comparative Analysis of α-Helical Propensity in [Gln11]-Aβ(1-28) vs. Wild-Type Aβ Fragments

Molecular dynamics simulations and experimental circular dichroism studies demonstrate that both wild-type Aβ(1-28) and its [Gln11] variant exhibit significant α-helical propensity in solution, particularly under physiologically relevant conditions [2] [5] [7]. However, the Gln11 substitution confers distinct stabilization effects on this helical intermediate—a critical factor preceding amyloid aggregation. The wild-type peptide displays a transient α-helical conformation spanning residues ~7-25, with inherent flexibility around the central hydrophobic core (residues 17-21: LVFFA). This segment acts as a conformational switch, transitioning between helical and β-strand geometries during nucleation events [2] [5].

Coarse-grained molecular dynamics simulations reveal that the [Gln11] substitution modulates the stability of this helical segment. The neutral Gln side chain reduces electrostatic repulsion compared to the negatively charged Glu11 in wild-type peptides, potentially enhancing local helix stability. However, this stabilization is segment-specific. Simulations indicate that residues 17-21 remain particularly sensitive to conformational switching even in the [Gln11] variant. When this region is artificially restrained in helical conformation (through harmonic potentials or chemical cross-linking), oligomerization beyond dimer formation is severely inhibited [2] [5]. This demonstrates that while the N-terminal helical structure (residues 1-16) may be stabilized by Gln11, the central hydrophobic domain (residues 17-21) retains its critical role as the primary driver of β-sheet-mediated aggregation.

Table 2: Helical Stability Parameters in Aβ(1-28) Fragments

ParameterWild-Type Aβ(1-28)[Gln11]-Aβ(1-28)Experimental Method
Approx. Max Helical Content~40% in monomeric stateComparable or slightly enhancedCD Spectroscopy
Key Unstable RegionResidues 17-21 (LVFFA)Residues 17-21 (LVFFA)Molecular Dynamics
Effect of Helical Restraint (res 17-21)Prevents higher-order oligomerizationPrevents higher-order oligomerizationUNRES Coarse-Grained MD [5]
Transition Kinetics (α→β)Rapid decrease in helical content during oligomerizationSlightly delayed β-sheet formationMD Trajectory Analysis [5]

Role of Gln11 in Stabilizing β-Sheet Aggregation Interfaces

The transition from α-helical monomers to β-sheet-rich aggregates represents a critical pathogenic step in amyloidogenesis. The Gln11 substitution exerts a dual influence on this process by modulating both the stability of aggregation-prone intermediates and the structural architecture of fibrillar assemblies. Experimental evidence indicates that N-terminal modifications, including Gln11 substitution, enhance the solubility of Aβ(1-28) peptides but simultaneously alter their aggregation pathway kinetics [4] [7]. The removal of the negative charge at position 11 reduces overall peptide hydrophobicity while introducing a polar residue capable of forming hydrogen-bonding networks distinct from those in wild-type sequences.

Molecular dynamics simulations of oligomerization pathways reveal that aggregation initiates through intermolecular β-sheet formation between N-terminal regions (residues 1-16), irrespective of the residue at position 11 [2] [5]. However, the Gln11 variant exhibits altered kinetics in lateral β-sheet propagation toward the C-terminal domain. The neutral Gln residue creates a less favorable environment for salt-bridge formation with adjacent cationic residues (His13, His14, Lys16), disrupting a potential nucleation point for β-sheet stacking observed in wild-type peptides [4]. This is corroborated by atomic force microscopy studies showing morphological differences in fibrillar structures: while wild-type Aβ(1-28) forms classical straight fibrils, modified peptides like [Gln11]-Aβ(1-28) may produce less stable or morphologically distinct aggregates with interrupted fiber structures and increased globular oligomer content [3].

This aggregation-modifying effect mirrors observations with structurally constrained Aβ analogs. For instance, Kapurniotu et al. demonstrated that lactam-bridged Aβ(1-28) (cyclo17,21-[Lys17,Asp21]Aβ1–28), which stabilizes the α-helical conformation across residues 17-21, completely prevented fibril formation despite retaining the native Glu11 residue [2] [5]. The [Gln11] substitution operates through a different mechanism—by destabilizing rather than stabilizing a specific region—yet converges on a similar outcome: disruption of the coordinated α-to-β transition required for protofibril elongation. This positions [Gln11]-Aβ(1-28) as a valuable tool for probing the structural determinants of cross-β spine formation without introducing artificial conformational constraints.

Table 3: Aggregation Parameters of Modified Aβ(1-28) Peptides

Aggregation CharacteristicWild-Type Aβ(1-28)[Gln11]-Aβ(1-28)Lactam-Bridged Analog
Lag Phase DurationStandardProlongedSignificantly prolonged
Fibril Morphology (AFM)Straight, continuous fibersInterrupted fibers with globular assembliesNo fibrils observed
Stability of β-Sheet FibersHigh (resistant to dilution)Low (disaggregates rapidly)N/A (no fibrils)
Proposed MechanismSalt-bridge facilitated nucleationDisrupted N-terminal interaction networkHelical stabilization prevents β-transition
Oligomerization Beyond DimerExtensive higher-order oligomersLimited to dimers/trimers when helix stabilizedDimers only

Properties

Product Name

[Gln11]-beta-Amyloid (1-28)

Molecular Weight

3261.5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.